3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione
Overview
Description
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to an ethylpyrrolidine-2,5-dione structure. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione typically involves multi-step pathways. One common method starts with the preparation of the benzimidazole core, which is synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The piperidine ring is then introduced through alkylation reactions, often using reagents like 2-chloroethyl ethyl ether . The final step involves the formation of the ethylpyrrolidine-2,5-dione moiety, which can be achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated analogs .
Scientific Research Applications
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This compound can inhibit cyclooxygenase enzymes, reducing inflammation by preventing the synthesis of pro-inflammatory mediators . Additionally, it may interact with DNA or RNA, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Bilastine: A benzimidazole derivative used as an antihistamine.
Thiabendazole: An anthelmintic benzimidazole compound.
Omeprazole: A proton pump inhibitor containing a benzimidazole core.
Uniqueness
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-22-16(23)11-15(18(22)24)21-9-7-12(8-10-21)17-19-13-5-3-4-6-14(13)20-17/h3-6,12,15H,2,7-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSXEJSMJAPRMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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